molecular formula C9H7N3O B574515 4h-[1,3,5]Oxadiazino[3,4-a]benzimidazole CAS No. 195378-28-0

4h-[1,3,5]Oxadiazino[3,4-a]benzimidazole

Cat. No.: B574515
CAS No.: 195378-28-0
M. Wt: 173.175
InChI Key: WRNQFMKHYSTPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4h-[1,3,5]Oxadiazino[3,4-a]benzimidazole is a sophisticated fused heterocyclic compound offered for research and development purposes. This structure is of significant interest in medicinal chemistry, particularly as a core scaffold for designing novel bioactive molecules. Hybrid structures incorporating benzimidazole and related oxadiazine or oxadiazole motifs have demonstrated considerable potential in pharmacological investigations . Research on analogous molecular architectures indicates potential application in developing anticancer agents. Similar compounds have been designed to function as multi-target inhibitors, potentially targeting key oncogenic pathways such as those regulated by EGFR and BRAF V600E , and inducing apoptosis in cancer cell lines . The mechanism of action for such compounds may involve the inhibition of key proteins that promote cell proliferation, coupled with the activation of caspase enzymes and modulation of Bcl-2 protein family levels to trigger programmed cell death . Additionally, related chemical scaffolds have shown promising antifungal properties. Some benzimidazole-oxadiazole hybrids exhibit activity against various Candida species by potentially inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane . This mechanism involves interaction with enzymes like lanosterol 14-α-demethylase (CYP51) . Researchers can utilize this compound as a key intermediate or precursor for synthesizing novel derivatives to explore structure-activity relationships and identify new therapeutic leads. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

195378-28-0

Molecular Formula

C9H7N3O

Molecular Weight

173.175

IUPAC Name

4H-[1,3,5]oxadiazino[3,4-a]benzimidazole

InChI

InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-10-5-13-6-12(8)9/h1-5H,6H2

InChI Key

WRNQFMKHYSTPMF-UHFFFAOYSA-N

SMILES

C1N2C3=CC=CC=C3N=C2N=CO1

Synonyms

4H-[1,3,5]Oxadiazino[3,4-a]benzimidazole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

4H-[1,3,5,2]Oxadiazaphospholo[3,4-a][1,5]benzodiazepin-1-amine-1-oxides

  • Structure: Incorporates a phosphorus-containing oxadiazaphospholo ring fused to a benzodiazepine system, differing from the oxadiazino-benzimidazole core .
  • Synthesis: Phosphorylation of tetrahydro-benzodiazepinone oxides with dimethylaminophosphoryl chloride yields this compound. Computational studies (GFN2-xTB) confirm its formation pathway .
  • Key Data : Adheres to Lipinski’s Rule (bioavailability), with predicted antitumor activity and CYP enzyme interactions .
Parameter 4H-Oxadiazino-benzimidazole Oxadiazaphospholo-benzodiazepin
Molecular Formula C₉H₇N₃O Not explicitly stated
Heteroatom Composition N, O N, O, P
Synthetic Method Not reported Phosphorylation reaction
Bioactivity Prediction Not available Antitumor, CYP modulation

1,3,4-Oxadiazole-Benzimidazole Derivatives (e.g., Compound 7.XXIX)

  • Structure: Contains a 1,3,4-oxadiazole ring linked to a benzimidazole nucleus, differing in ring connectivity compared to the fused oxadiazino system .
  • Synthesis : Achieved via cyclization reactions, characterized by IR, NMR, and elemental analysis. Lower yield (19%) compared to other derivatives .
  • Bioactivity : Demonstrates anti-inflammatory and anticancer activity, outperforming diclofenac sodium in inhibition assays .

Physicochemical and Pharmacological Comparisons

Triazino-Benzimidazoles (e.g., 2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole)

  • Structure : Triazine ring fused to benzimidazole, contrasting with the oxadiazine ring in the target compound .
  • Activity : Potent dihydrofolate reductase (DHFR) inhibition, suggesting applications in antimicrobial or anticancer therapy .

Thiadiazole Derivatives (e.g., 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole)

  • Structure : Features a sulfur-containing thiadiazole ring instead of oxadiazine .
  • Synthesis: Sodium hydride-mediated coupling of phenols/thiophenols with chlorothiadiazoles. Elemental analysis (e.g., C 74.97%, H 5.03%) confirms purity .
  • Stability : Thiadiazoles exhibit higher thermal stability due to sulfur’s electron-withdrawing effects, unlike oxygen-dominated oxadiazines .

Key Research Findings and Implications

  • Bioactivity Trends : Oxadiazole/oxadiazine hybrids consistently show antitumor and enzyme-modulating activities, though sulfur analogs (e.g., thiadiazoles) may offer superior stability .
  • Computational Insights: GFN2-xTB simulations for oxadiazaphospholo derivatives highlight the role of phosphorus in stabilizing transition states, a feature absent in the oxadiazino-benzimidazole system .

Q & A

Basic: What are the standard synthetic routes for 4H-[1,3,5]Oxadiazino[3,4-a]benzimidazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step heterocyclic condensation reactions. For example, triazole precursors are refluxed with substituted aldehydes in solvents like DMSO or ethanol under acidic catalysis (e.g., glacial acetic acid). Key steps include:

  • Cyclization : Refluxing at 80–100°C for 4–18 hours to form the oxadiazine ring .
  • Purification : Crystallization using ethanol-water mixtures to isolate the product (yields ~65%) .
  • Optimization : Adjusting molar ratios, solvent polarity, and reflux duration to minimize side products like unreacted hydrazides or dimerized intermediates .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm proton environments and carbon frameworks, particularly distinguishing imidazole NH peaks (~δ 12 ppm) and aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves the fused heterocyclic system, confirming bond angles and ring conformations (e.g., dihedral angles between benzimidazole and oxadiazine moieties) .

Advanced: How do reaction solvents and catalysts influence the formation of byproducts in its synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may promote oxidation side reactions. Ethanol reduces side products but slows reaction kinetics .
  • Catalytic Challenges : Acidic conditions (e.g., acetic acid) accelerate imine formation but can protonate the benzimidazole nitrogen, requiring neutralization before crystallization .
  • Byproduct Mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aldehydes or oligomeric species .

Advanced: What computational and experimental approaches elucidate its interaction with biological targets?

  • Molecular Docking : Predicts binding affinity to enzymes (e.g., kinases or DNA topoisomerases) by simulating interactions with the oxadiazine ring’s electron-rich regions .
  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) evaluates IC50_{50} values against cancer cell lines, with structural analogs showing IC50_{50} ranges of 5–50 μM .
  • Mechanistic Studies : Fluorescence quenching and circular dichroism assess DNA intercalation or protein-binding stoichiometry .

Advanced: How does pH and temperature affect the stability of this compound?

  • pH Stability : Degrades rapidly under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to ring-opening hydrolysis. Stable in neutral buffers (pH 6–8) for ≥48 hours .
  • Thermal Stability : Decomposes above 200°C, with DSC showing exothermic peaks at 210°C. Short-term stability at 4°C (refrigerated) preserves >95% purity for 6 months .

Advanced: What structural analogs of this compound show enhanced bioactivity, and how are they designed?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro or chloro) at the benzimidazole C2 position increases anticancer potency by 3–5 fold .
  • Heterocycle Fusion : Replacing oxadiazine with triazino moieties improves solubility but reduces target selectivity .
  • SAR Studies : Quantitative structure-activity relationship (QSAR) models prioritize derivatives with para-substituted aryl groups for optimized logP and bioavailability .

Advanced: How do solvent-free or green chemistry methods improve synthesis scalability?

  • Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to 30 minutes with comparable yields (60–70%), minimizing solvent waste .
  • Mechanochemical Grinding : Solid-state reactions using ball milling avoid toxic solvents and enhance atom economy .

Advanced: What contradictions exist in reported biological data, and how are they resolved?

  • Discrepancies in IC50_{50} : Variations arise from cell line-specific sensitivity (e.g., HT-29 vs. MCF-7). Meta-analyses recommend standardized protocols (e.g., 48-hour exposure, 10% FBS) .
  • Off-Target Effects : Some analogs inhibit cytochrome P450 enzymes, necessitating counter-screening assays to validate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.